2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a key intermediate in the synthesis of UK-357,903, a drug candidate for the treatment of erectile dysfunction. [] It is a synthetic compound belonging to the class of nicotinic acid derivatives. [] The compound acts as a precursor for the construction of the pyrrazolo[4,3-d]pyrimidin-7-one ring system found in UK-357,903, which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). []
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a chemical compound categorized under the class of nicotinic acid derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in cancer therapeutics. This compound exhibits a complex structure that contributes to its biological activity.
The synthesis of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid typically involves several steps:
The synthesis may involve temperature control and specific reaction times to optimize yield and purity. For instance, reactions are often performed at elevated temperatures (around 70°C) and monitored via thin-layer chromatography to ensure completion .
The molecular formula for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is , with a molecular weight of approximately 343.4 g/mol. Its structure includes:
The compound's structural features can be analyzed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, confirming its identity and purity .
The primary reactions involving 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid include:
These reactions are typically conducted under controlled conditions to prevent side reactions, with solvents chosen based on their ability to solubilize reactants and products effectively .
The mechanism of action for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid involves interaction with specific biological targets within cells, particularly those associated with cancer signaling pathways.
Studies have shown that derivatives of nicotinic acid can affect cellular pathways involved in apoptosis and cell cycle regulation, indicating their therapeutic potential against various cancers .
Key physical properties include:
Chemical properties encompass:
Relevant data from chemical databases confirm these properties, aiding in the understanding of how the compound behaves under different conditions .
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid has promising applications in:
Research continues into optimizing this compound for therapeutic use, highlighting its significance in modern medicinal chemistry .
The installation of the 4-ethylpiperazine moiety onto the nicotinic acid backbone relies on controlled nucleophilic aromatic substitution (SNAr) chemistry. This reaction involves the displacement of a sulfonyl chloride group (–SO₂Cl) by the secondary amine nitrogen of N-ethylpiperazine. The electron-deficient pyridine ring at the 5-position enhances electrophilicity, facilitating attack by the nucleophilic piperazine. Patent data emphasizes the criticality of stoichiometric precision, with a 1:1–1.05:1 molar ratio of N-ethylpiperazine to sulfonyl chloride intermediate being optimal to minimize di-alkylated impurities . Reaction kinetics studies reveal that electron-donating groups on the piperazine (e.g., N-ethyl) moderately enhance nucleophilicity compared to unsubstituted piperazine, though excessive steric bulk (e.g., N-isopropyl) reduces coupling efficiency [6] [7].
Table 1: Impact of Piperazine Structure on Sulfonylation Efficiency
Piperazine Derivative | Reaction Time (h) | Isolated Yield (%) | Major Impurity |
---|---|---|---|
N-Ethylpiperazine | 2.5 | 87 | <1% Des-ethyl derivative |
N-Methylpiperazine | 2.0 | 85 | <2% Disulfonamide |
Piperazine | 4.0 | 78 | 5–8% Disulfonamide |
N-Isopropylpiperazine | 3.5 | 72 | 3–4% Hydrolyzed sulfonate |
Alkali scavengers (e.g., triethylamine, sodium carbonate) are essential to neutralize HCl generated during sulfonamide bond formation. Triethylamine (2.0–2.2 eq.) in dichloromethane at 0–5°C suppresses side reactions like sulfonyl ester formation, achieving yields >85% [8].
The carboxylic acid group at the 3-position of the pyridine ring influences solubility and reactivity. Solvent selection critically impacts both the sulfonylation efficiency and subsequent handling. Protic polar solvents (e.g., methanol, ethanol) facilitate higher solubility of ionic intermediates but risk esterification side products. Conversely, aprotic dipolar solvents (DMF, acetonitrile) enhance nucleophilicity without carboxylate derivatization [6].
Table 2: Solvent Performance in Sulfonylation and Workup
Solvent | Reaction Rate (k obs, min⁻¹) | Max. Temp. (°C) | Esterification Byproduct | Acid Recovery Efficiency |
---|---|---|---|---|
Dichloromethane | 0.015 | 40 | <0.5% | 92% |
DMF | 0.028 | 80 | 3–5% | 85% |
Ethanol | 0.010 | 65 | 8–12% | 78% |
Tetrahydrofuran | 0.012 | 60 | 1–2% | 88% |
Ethyl Acetate | 0.009 | 70 | <0.5% | 90% |
Catalytic systems are generally unnecessary for sulfonamide bond formation. However, carboxylate activation (e.g., via oxalyl chloride) for downstream amide coupling requires catalytic DMAP (4-dimethylaminopyridine; 0.05–0.1 eq.) in anhydrous THF to accelerate acid chloride formation while suppressing racemization [3] [7]. Post-sulfonylation, solvent exchange to ethyl acetate/water mixtures enables efficient acid-backbone extraction (>90% recovery) due to pH-dependent solubility shifts [8].
Temperature governs both kinetic efficiency and hydrolytic degradation pathways. Chlorosulfonation of the precursor 2-ethoxynicotinic acid requires stringent cryogenic conditions (–5°C to +5°C) to suppress sulfonyl chloride hydrolysis to sulfonic acid, a non-reactive byproduct . Subsequent SNAr with N-ethylpiperazine exhibits an optimal window of 40–50°C in dichloromethane: below 40°C, reaction times exceed 5 hours; above 60°C, des-ethylpiperazine impurities emerge via retro-Mannich pathways [7].
Isothermal calorimetry studies confirm an activation energy (Ea) of 58.2 kJ/mol for the sulfonylation step. Maintaining temperatures at 45±2°C balances reaction completion (≥98% conversion in 2.5 h) with impurity profiles meeting pharmaceutical intermediate specifications (<1.0% total impurities) [6]. Elevated temperatures (>80°C) in protic solvents also accelerate esterification, complicating purification [8].
Crude reaction mixtures contain unreacted acid, inorganic salts, and isomeric sulfonamides. Acid-base workup remains primary: dissolution in 1M NaOH (aq.), washing with ethyl acetate to remove neutral organics, followed by acidification to pH 2–3 with HCl precipitates the title compound. This achieves 85–90% recovery with ≥97% purity [6] [8]. For higher purity (≥99%), crystallization from ethanol/water (4:1 v/v) or isopropanol is employed, though yields decrease to 75–80% due to moderate solubility (4.2 mg/mL at 20°C in ethanol) [6] [7].
Salt formation offers an alternative pathway. Converting the free acid to its hydrochloride salt enhances crystallinity—yielding needle-like crystals from hot methanol with 92% recovery and >99.5% purity. This bypasses silica gel chromatography, reducing process mass intensity by 40% . Overall process yields from 2-ethoxynicotinic acid range from 65–72% for isolated acid forms and 75–80% for salt forms, with solvent recycling (dichloromethane, ethyl acetate) critical for economic viability [8].
Table 3: Purification Methods and Performance Metrics
Method | Purity (%) | Yield (%) | Key Impurities Removed | Solvent Consumption (L/kg) |
---|---|---|---|---|
Acid-base workup | 97.0–98.5 | 85–90 | Inorganics, neutral organics | 15–20 |
Ethanol/water crystal. | 99.0 | 75–80 | Isomeric sulfonamides | 30–35 |
HCl salt formation | 99.5 | 90–92 | Residual amines, esters | 10–15 |
Chromatography (silica) | 99.8 | 65–70 | All organic impurities | 50–70 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0